
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a fascinating compound known for its unique structure and potential applications in various fields. This compound features a blend of functional groups that contribute to its reactivity and versatility.
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures, such as trifluoromethylpyridines (tfmp) derivatives, have been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular formula is c11h12clf3n2o2 and its molecular weight is 296673 , which could influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds suggest that these factors could play a role .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process usually starts with the preparation of the core pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The ethyl chain is then attached, and finally, the isoxazole carboxamide moiety is introduced under controlled conditions to ensure purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound involves optimized reaction conditions to minimize costs and enhance efficiency. This typically includes the use of automated reactors and continuous flow processes to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the cyclopropyl group, leading to ring-opening and formation of aldehydes or ketones.
Reduction: : Reduction reactions can target the nitro group on the pyrazole ring, resulting in the formation of amines.
Substitution: : The trifluoromethyl group allows for nucleophilic substitution reactions, producing various derivatives with altered properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: : Nucleophiles such as halides and amines in aprotic solvents
Major Products
Oxidation Products: : Aldehydes, ketones
Reduction Products: : Amines
Substitution Products: : Various alkyl and aryl derivatives
Applications De Recherche Scientifique
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its biological activity, particularly its interactions with enzymes and receptors.
Medicine: : Explored as a potential drug candidate due to its unique pharmacokinetic properties and ability to interact with specific biological targets.
Industry: : Used in the development of new materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide stands out due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. Similar compounds include:
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Lacking the isoxazole ring
Isoxazole-4-carboxamide derivatives: : Without the pyrazole and trifluoromethyl groups
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Activité Biologique
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight: 299.26 g/mol
- Boiling Point: Not specified
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 1
- LogP (Partition Coefficient): Indicates moderate lipophilicity, suggesting good membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific targets in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
Inhibition of Kinase Activity
Research indicates that pyrazole derivatives, including those similar to this compound, often exhibit inhibitory effects on kinases such as:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- COX-2 (Cyclooxygenase-2)
These pathways are crucial for angiogenesis and inflammation, respectively. The inhibition of these kinases could lead to significant therapeutic effects in cancer and inflammatory diseases.
Biological Activity Studies
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value | Reference |
---|---|---|---|
Kinase Inhibition | VEGFR-2 | 23 nM | |
COX-2 Inhibition | COX-2 | Potent | |
Antiproliferative Activity | Various Cancer Cell Lines | IC50 = 7.76 µM (HCT116) |
Case Studies
-
VEGFR Inhibition Study:
A study evaluated the compound's ability to inhibit VEGFR-2, demonstrating an IC50 value of 23 nM, indicating strong potential as an anti-cancer agent by blocking angiogenesis . -
COX-2 Inhibition:
Similar pyrazole derivatives have shown potent inhibition of COX-2, suggesting that this compound may also possess anti-inflammatory properties . -
Antiproliferative Effects:
The compound exhibited significant antiproliferative activity against various cancer cell lines, including HCT116 and OVCAR-8, with IC50 values indicating effective growth inhibition .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology profile is essential for evaluating the safety and efficacy of this compound in clinical settings. Preliminary data suggest that the compound has favorable absorption characteristics (high GI absorption) and a manageable toxicity profile based on structure-activity relationship (SAR) studies.
Propriétés
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-8-10(7-19-23-8)13(22)18-4-5-21-11(9-2-3-9)6-12(20-21)14(15,16)17/h6-7,9H,2-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRLMCSSTKVNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.